(-)-没食子儿茶素

描述

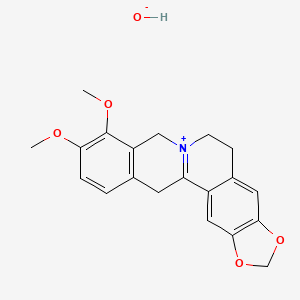

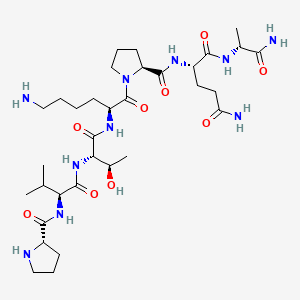

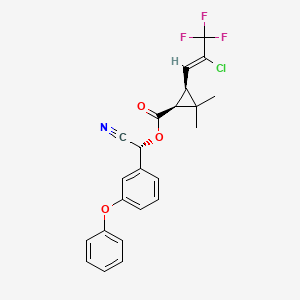

(−)-Gallocatechin ((−)-GC) is an epimer of (−)-epigallocatechin ((−)-EGC; ). They are flavan-3-ols and members of the catechin family of polyphenolic antioxidants found in green tea and other plant extracts. Both (−)-GC and (−)-EGC are potent antioxidants and significantly inhibit the proliferation of HCT116 and SW480 cancer cells. (−)-GC also inhibits the aggregation of amyloid β peptide in vitro (IC50 = 17.5 µM). With increasing temperature, the steaming of green tea leaves results in the reduction of 2,3-cis isomers, like (−)-EGC, and an increase in 2,3-trans isomers, like (−)-GC.

(-) Gallocatechin analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Gallocatechin belongs to the catechin class of organic compounds and is one of the major components of green tea. The beneficial effects of catechins include anti-tumorigenic, anti-mutagenic, anti-pathogenic, and anti-oxidative properties.

(-)-Gallocatechin is an HIV integrase, RT, and α-amylase inhibitor found in Camilla sinensis. It exhibitis several biological activities, including decreasing absorption of carbohydrates, upregulating expressiong of IL-2, downregulating expression of IL-10 and TNF-α, and inhibiting osteoclast differentiation.

科学研究应用

抗氧化活性:(-)-没食子儿茶素已被确认为一种强效的天然抗氧化剂。例如,Someya、Yoshiki和Okubo(2002年)发现从香蕉皮中分离出的没食子儿茶素表现出强大的抗氧化活性,且在皮中的浓度高于果肉。这表明香蕉,尤其是它们的皮,由于含有没食子儿茶素,是天然抗氧化剂的良好来源(Someya, Yoshiki, & Okubo, 2002)。同样,Plumb等人(2002年)研究了石榴皮中没食子儿茶素和原槲皮苷的抗氧化性质,证明它们在抑制脂质过氧化和清除自由基方面的有效性(Plumb, de Pascual-Teresa, Santos-Buelga, Rivas-Gonzalo, & Williamson, 2002)。

骨代谢:Ko等人(2009年)探讨了茶多酚,包括没食子儿茶素,对骨代谢的影响。他们发现没食子儿茶素通过促进成骨细胞活性和抑制破骨细胞分化,对骨代谢产生积极影响(Ko, Lau, Choy, & Leung, 2009)。

抗突变和抗病毒性质:Matsuo等人(1994年)从番石榴叶中分离出没食子儿茶素,并将其确定为对大肠杆菌紫外诱导突变具有生物抗突变作用的化合物。这突显了它在DNA保护中的潜在作用(Matsuo, Hanamure, Shimoi, Nakamura, & Tomita, 1994)。此外,Theisen和Müller(2012年)报告称,从南非鼻炎草根中提取的富含没食子儿茶素的原槲皮苷提取物在体外和体内均表现出抗流感病毒活性,暗示其在抗病毒疗法中的潜在应用(Theisen & Müller, 2012)。

- 并展示了它们强效的抗炎活性和对环氧合酶同功酶的选择性抑制作用。这一发现表明了没食子儿茶素在管理炎症病症中的潜在用途(Mansoor, Matalka, Qa’dan, Awad, & Schmidt, 2016)。

肥胖和脂肪组织炎症:Peng等人(2019年)研究了没食子儿茶素二聚体对小鼠肥胖和脂肪组织炎症的影响。他们的研究表明,没食子儿茶素可以通过抑制成脂细胞分化和相关的促炎反应,调节肥胖并改善胰岛素抵抗(Peng, Jia, Hu, Du, Wang, Cheng, & Li, 2019)。

抗菌活性:McRae、Yang、Crawford和Palombo(2008年)确定没食子儿茶素是从Planchonia careya叶提取物中分离出的抗菌化合物之一。这一发现支持了这些叶子在局部伤口愈合疗法中的传统用途(McRae, Yang, Crawford, & Palombo, 2008)。

抑制SARS-CoV:Roh(2012年)发现没食子儿茶素没食子儿茶素胆酸盐对SARS相关冠状病毒(SARS-CoV)N蛋白表现出显著的抑制活性,突显了它作为抗病毒药物的潜力(Roh, 2012)。

属性

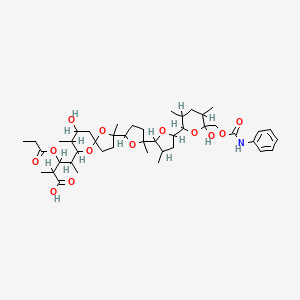

IUPAC Name |

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432358 | |

| Record name | (-)-Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Gallocatechin | |

CAS RN |

3371-27-5 | |

| Record name | (-)-Gallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

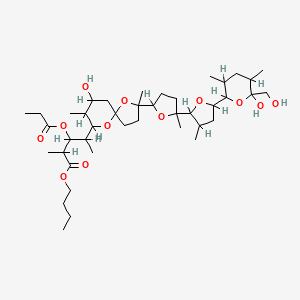

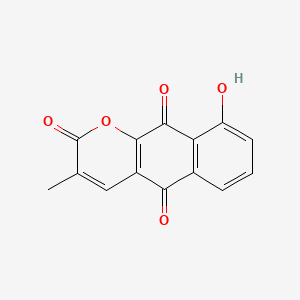

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)